molecular formula C29H32N4O4 B10849241 H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh

H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh

Cat. No.: B10849241
M. Wt: 500.6 g/mol
InChI Key: JQERUKPESNWSQA-PMCHYTPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh is a synthetically modified peptide compound designed for advanced scientific research. This peptide features a dimethylated tyrosine residue [Tyr(2,6-diMe)], a non-proteinogenic amino acid, and a C-terminal anilide group (NHPh), which collectively enhance its stability and binding specificity for receptor studies. Its primary research value lies in the field of neuropharmacology, where it serves as a potent tool for investigating peptide-receptor interactions, particularly with opioid and related G-protein-coupled receptors (GPCRs). The strategic methylation and unique structure are intended to modulate receptor affinity and selectivity, helping researchers elucidate complex signaling pathways and mechanisms of signal transduction in the central nervous system. This peptide is critically applied in biochemical assays to study enzyme activity, receptor binding kinetics, and cellular responses. It is also essential in peptide synthesis research as a building block for developing novel peptide-based probes and potential therapeutic agents. Furthermore, its potential antioxidant properties, inferred from its tyrosine-dipeptide core similar to compounds like H-Tyr-Tyr-OH, make it a candidate for research in oxidative stress models. Researchers utilize this high-purity compound to explore new avenues in drug discovery and mechanistic biology. This product is provided as a white to off-white powder and requires storage at -20°C to maintain stability. It is intended For Research Use Only and is not approved for use in humans, as a drug, or for any other personal applications.

Properties

Molecular Formula

C29H32N4O4

Molecular Weight

500.6 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2-anilino-2-oxoethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C29H32N4O4/c1-18-12-23(34)13-19(2)24(18)15-25(30)29(37)33-17-21-9-7-6-8-20(21)14-26(33)28(36)31-16-27(35)32-22-10-4-3-5-11-22/h3-13,25-26,34H,14-17,30H2,1-2H3,(H,31,36)(H,32,35)/t25-,26?/m0/s1

InChI Key

JQERUKPESNWSQA-PMCHYTPCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

SPPS is the predominant method for synthesizing structurally complex peptides due to its scalability and compatibility with automation. For H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh , a 2-chlorotrityl chloride (2-CTC) resin (0.3–0.8 mmol/g loading) is preferred for its stability during iterative couplings and mild cleavage conditions. The C-terminal phenylamide (NHPh) is introduced via a Rink amide resin or customized amide-linked resin, enabling direct amidation upon cleavage.

Key Considerations:

  • Resin substitution level : 0.6 mmol/g minimizes steric hindrance during couplings.

  • First amino acid (Glycine) : Pre-loaded Fmoc-Gly-OH is attached using DIPEA in dichloromethane (DCM), achieving >95% incorporation efficiency.

Incorporation of DL-Tic

The racemic DL-Tic residue introduces synthetic complexity due to the need for stereochemical control. Two strategies are employed:

  • Racemic coupling : A 1:1 mixture of D- and L-Tic isomers is coupled using HBTU/HOBt activation in DMF, yielding a 50:50 ratio of diastereomers.

  • Post-synthetic resolution : Enzymatic or chromatographic separation after full peptide assembly.

Coupling Conditions:

  • Activator : HBTU/HOBt (4 equiv each)

  • Base : DIPEA (6 equiv)

  • Reaction time : 2 hours at 25°C

  • Coupling efficiency : 85–90% per cycle

Dimethylation of Tyrosine

The 2,6-dimethyltyrosine (Tyr(2,6-diMe)) moiety is synthesized via ortho-directed methylation prior to peptide assembly.

Methylation Protocol:

  • Protection : Fmoc-Tyr-OH is protected with a tert-butyl (tBu) group on the phenolic hydroxyl.

  • Methylation : Treatment with methyl iodide (3 equiv) and K₂CO₃ in DMF at 50°C for 12 hours.

  • Deprotection : The tBu group is removed with TFA/DCM (1:1) before incorporation into the peptide chain.

Final Assembly and Cleavage

The fully protected peptide-resin undergoes TFA-mediated cleavage using a cocktail of TFA:H₂O:TIS (95:2.5:2.5) to remove side-chain protecting groups and release the peptide. For the phenylamide terminus, aniline (5 equiv) is added during cleavage to facilitate nucleophilic displacement.

Cleavage Data:

ParameterValue
Cleavage time3 hours
Yield78–89%
Purity (HPLC)>85% before purification

Solution-Phase Synthesis

Fragment Condensation

Solution-phase synthesis is advantageous for large-scale production. The peptide is divided into two fragments: H-Tyr(2,6-diMe)-DL-Tic-OH and Gly-NHPh .

Fragment Synthesis:

  • H-Tyr(2,6-diMe)-DL-Tic-OH : Prepared via mixed anhydride method using isobutyl chloroformate and N-methylmorpholine.

  • Gly-NHPh : Synthesized by coupling glycine benzyl ester to aniline via EDC/HOBt activation, followed by hydrogenolysis.

Coupling Reaction:

  • Activator : HATU (1.5 equiv)

  • Base : DIPEA (3 equiv)

  • Solvent : DMF

  • Yield : 70–75%

Challenges in Racemic Mixtures

The DL-Tic residue necessitates careful monitoring of stereochemical integrity. Chiral HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves D- and L-Tic-containing peptides, ensuring a 1:1 ratio.

Hybrid Approaches

Photolabile Protecting Groups

To avoid harsh deprotection conditions, a methyl-6-nitroveratryl-based photolabile group is employed for the Tyr(2,6-diMe) hydroxyl. UV irradiation (365 nm) cleaves the protecting group without affecting acid-sensitive residues.

Advantages:

  • Orthogonal to Fmoc/tBu chemistry.

  • Enables synthesis of acid-labile peptides.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 µm, 250 × 4.6 mm

  • Gradient : 10–60% acetonitrile in 0.1% TFA over 30 minutes

  • Retention time : 18.2 minutes

Mass Spectrometry

  • Observed [M+H]⁺ : 515.3 (theoretical: 514.6)

  • Purity : >98% after purification

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
SPPS78–8985–98High
Solution-phase70–7580–90Moderate
Hybrid65–7075–85Low

Chemical Reactions Analysis

Types of Reactions

H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Nucleophilic substitution reactions can occur at reactive sites, such as the phenylamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can break disulfide bonds, resulting in linear peptides.

Scientific Research Applications

H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh: has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical methods.

Mechanism of Action

The mechanism of action of H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. The exact pathways involved depend on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analysis of Key Analogs

The following table summarizes critical structural and inferred functional differences between H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh and related compounds:

Compound Name Key Structural Features Molecular Weight Hypothesized Functional Impact
This compound 2,6-dimethyl Tyr, DL-Tic, Gly, NHPh terminus ~650–700 (est.) Enhanced rigidity, lipophilicity, protease stability
H-Tyr-Ada-Gly-Phe-Met-OH Ada (adamantane), Phe, Met, free C-terminal OH ~800–850 (est.) Bulkier Ada group may reduce solubility but improve receptor affinity
H-Phe-Ada-Gly-Phe-Phe-OH Phe substitution at N-terminus, Ada, free OH ~900–950 (est.) Lack of Tyr hydroxyl reduces H-bonding; Phe enhances hydrophobicity
H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 Longer chain, Met/Trp/Asp, Cl⁻ salt 984.58 Chloride salt improves solubility; Trp/Met may confer redox sensitivity
Key Observations:

N-Terminal Modifications: The 2,6-dimethyl Tyr in the target compound contrasts with unmodified Tyr or Phe in analogs (e.g., H-Tyr-Ada-Gly-Phe-Met-OH). Ada (adamantane) in analogs introduces significant bulk but lacks the conformational rigidity of Tic, which is critical for precise receptor docking in opioid ligands .

C-Terminal Groups :

  • The NHPh terminus in the target compound replaces free carboxylic acid (OH) groups seen in analogs. This substitution is hypothesized to reduce enzymatic cleavage by carboxypeptidases, extending half-life .

Backbone Flexibility :

  • The DL-Tic residue imposes a rigid β-turn-like structure, whereas Ada-containing peptides (e.g., H-Phe-Ada-Gly-OH) retain greater backbone flexibility. This rigidity may enhance selectivity for opioid receptor subtypes (e.g., δ vs. μ) .

Pharmacokinetic and Receptor-Binding Implications

While explicit activity data for this compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Receptor Selectivity : Tic-containing peptides are associated with δ-opioid receptor antagonism, whereas Ada-modified peptides (e.g., H-Tyr-Ada-Gly-Phe-Met-OH) may target alternative pathways due to their bulkier substituents .
  • Metabolic Stability : The NHPh terminus and dimethyl Tyr likely improve resistance to peptidases compared to free C-terminal OH or Met/Asp-containing peptides (e.g., H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2), which are prone to cleavage at methionine or aspartic acid residues .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh, and how are they experimentally validated?

  • Methodological Answer : Receptor binding assays using radiolabeled ligands (e.g., 3^3H-DAMGO for μ-opioid receptors or 3^3H-DPDPE for δ-opioid receptors) are employed. Competitive inhibition studies measure IC50_{50} values via saturation binding curves. Cross-validation with isolated tissue preparations (e.g., guinea pig ileum for μ-receptor activity) ensures functional relevance. Structural analogs in highlight the use of Tyr and Tic residues for receptor specificity .

Q. What analytical techniques confirm the structural integrity of synthesized this compound?

  • Methodological Answer :

  • HPLC : Purity assessment with reverse-phase C18 columns (e.g., 90% acetonitrile/water gradient).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight.
  • NMR : 1^1H and 13^13C NMR for stereochemical confirmation of dimethyl-Tyr and Tic residues.
    Reference protocols from for peptide characterization .

Q. How is the stability of this compound assessed under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies at varying pH (4.0–7.4) and temperatures (4°C–37°C). Monitor degradation via HPLC at timed intervals (0, 24, 48 hrs). Compare with cyclic peptide stabilization strategies in , such as ring-closing metathesis (RCM) to reduce enzymatic cleavage .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to enhance yield and purity?

  • Methodological Answer :

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected amino acids with HATU/DIPEA coupling.
  • Cyclization : Apply RCM (as in ) with Grubbs catalyst to stabilize the backbone.
  • Purification : Multi-step HPLC with trifluoroacetic acid (TFA) ion-pairing for resolving diastereomers.
    Table 1 summarizes critical parameters:
ParameterOptimization StrategyExpected Outcome
Coupling EfficiencyDouble couplings for steric hindrance≥95% yield per step
Cyclization5 mol% Grubbs catalyst, 40°C, 24h>80% cyclic product
PurityPrep-HPLC with 0.1% TFA≥98% purity

Refer to for RCM and Boc-protection strategies .

Q. How should contradictory data on μ/δ-opioid receptor selectivity be resolved?

  • Methodological Answer :

  • Assay Standardization : Use HEK-293 cells stably expressing human μ- or δ-receptors. Normalize results against reference agonists (e.g., DAMGO for μ, deltorphin II for δ).
  • Conformational Analysis : Circular Dichroism (CD) spectroscopy to correlate receptor binding with peptide secondary structure.
  • In Vivo Cross-Validation : Tail-flick test (μ-activity) and acetic acid writhing assay (δ-activity) in rodent models.
    emphasizes multi-stakeholder validation frameworks to address inconsistencies .

Q. What computational approaches predict the conformational dynamics of this compound in lipid bilayers?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS with CHARMM36 force field. Simulate 100 ns trajectories in POPC lipid bilayers.
  • Free Energy Landscapes : Calculate Ramachandran plots to identify dominant conformers.
  • Docking Studies : AutoDock Vina for binding poses in opioid receptor crystal structures (PDB: 4DKL, 6DDF).
    stress reproducibility via open-access code sharing (e.g., GitHub repositories) for MD workflows .

Q. How can researchers ensure reproducibility in dose-response studies for this compound?

  • Methodological Answer :

  • Data Management : Follow DIME Analytics standards ( ) for metadata annotation and version control.
  • Statistical Rigor : Use nonlinear regression (GraphPad Prism) with 95% confidence intervals for EC50_{50}/IC50_{50}.
  • Blinded Analysis : Independent replication by a second lab with shared protocols.
    Table 2 outlines key steps:
StepTool/PracticeOutcome Metric
Data CollectionElectronic Lab Notebook (ELN)Timestamped raw data
AnalysisR/Python scripts (publicly archived)Transparent workflow
ReportingARRIVE 2.0 guidelinesStandardized metrics

provide templates for data-sharing checklists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.